molecular formula C6H9N3O3 B13614145 Ethyl (5-amino-1,2,4-oxadiazol-3-yl)acetate CAS No. 3966-96-9

Ethyl (5-amino-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B13614145
CAS No.: 3966-96-9
M. Wt: 171.15 g/mol
InChI Key: SECGWPJZMZMZPA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 5-amino-1,2,4-oxadiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit enzymes involved in DNA synthesis, leading to anticancer effects . The oxadiazole ring can also interact with biological targets through hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate can be compared with other oxadiazole derivatives:

These comparisons highlight the unique properties of ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

3966-96-9

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O3/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9)

InChI Key

SECGWPJZMZMZPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)N

Origin of Product

United States

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